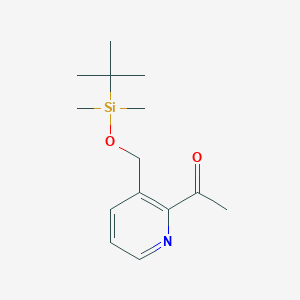
N-tert-butylhex-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butylhex-1-yn-3-amine is an organic compound characterized by the presence of a tert-butyl group attached to a hexynyl chain with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butylhex-1-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with hex-1-yne under specific conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and proceeds under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butylhex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
N-tert-butylhex-1-yn-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butylhex-1-yn-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The alkyne group can participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylhex-1-yn-2-amine: Similar structure but with the amine group at a different position.
N-tert-butylpent-1-yn-3-amine: Shorter carbon chain but similar functional groups.
N-tert-butylhex-2-yn-3-amine: Different position of the alkyne group.
Properties
CAS No. |
2906-09-4 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-tert-butylhex-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-9(7-2)11-10(3,4)5/h2,9,11H,6,8H2,1,3-5H3 |
InChI Key |
OTOCDQGYPCOSPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


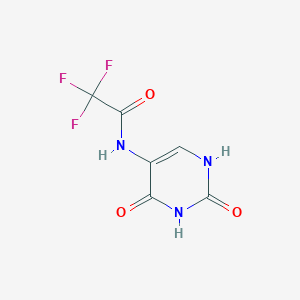

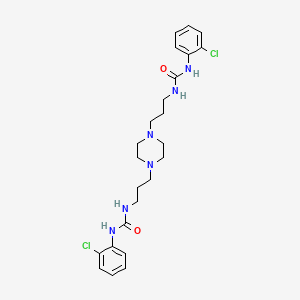

![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
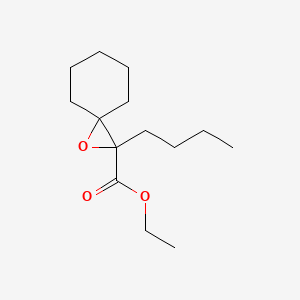
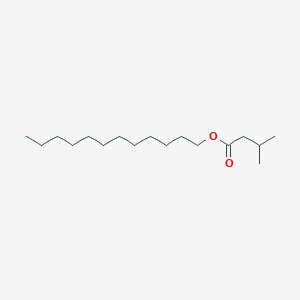
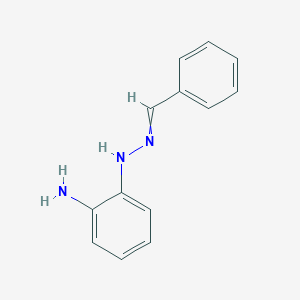
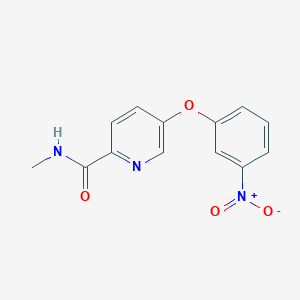

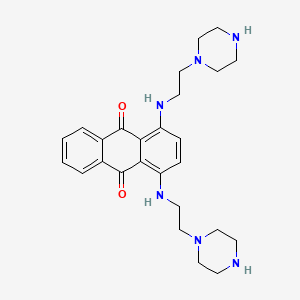
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
